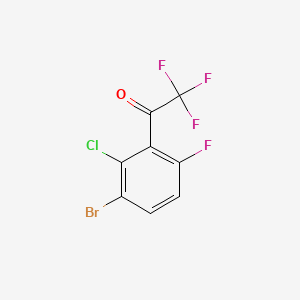
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-2-chloro-6-fluoroaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
化学反応の分析
Types of Reactions
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield corresponding oxides and reduced products .
科学的研究の応用
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
- 3-Bromo-2-chloro-6-fluorophenacyl bromide
- (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane
- (3-Bromo-2-chloro-6-fluorophenyl)(phenyl)methanone
Uniqueness
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoromethyl and phenyl groups, which impart distinct chemical properties. These properties include increased stability, reactivity, and potential biological activity compared to similar compounds .
特性
分子式 |
C8H2BrClF4O |
|---|---|
分子量 |
305.45 g/mol |
IUPAC名 |
1-(3-bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrClF4O/c9-3-1-2-4(11)5(6(3)10)7(15)8(12,13)14/h1-2H |
InChIキー |
RWNUERTUBLDPAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















